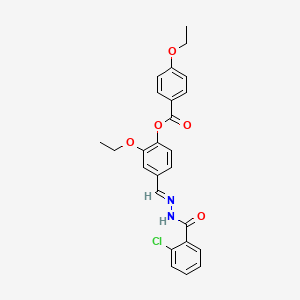
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and isobutylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.
Substitution Reactions: The phenyl and isobutylphenyl groups are introduced via electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and are conducted under controlled temperatures to ensure selectivity.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis steps sequentially.
Continuous Flow Chemistry: Employing continuous reactors to enhance efficiency and scalability. This method allows for better control over reaction conditions and product quality.
化学反应分析
Types of Reactions
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated or arylated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine
Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for its anti-inflammatory and analgesic properties.
Biochemistry: It can be used to study enzyme interactions and inhibition mechanisms.
Industry
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism by which 3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation and pain, potentially inhibiting cyclooxygenase (COX) enzymes similar to nonsteroidal anti-inflammatory drugs (NSAIDs).
相似化合物的比较
Similar Compounds
Ibuprofen: 2-(4-Isobutylphenyl)propanoic acid, a well-known NSAID.
Ketoprofen: 2-(3-Benzoylphenyl)propanoic acid, another NSAID with similar anti-inflammatory properties.
Uniqueness
3-(4-Isobutylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its pyrazole ring structure, which can confer different pharmacokinetic and pharmacodynamic properties compared to other NSAIDs. This structural difference may result in varied biological activity and therapeutic potential.
属性
CAS 编号 |
618102-88-8 |
|---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
5-[4-(2-methylpropyl)phenyl]-2-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)12-15-8-10-16(11-9-15)18-13-19(20(23)24)22(21-18)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3,(H,23,24) |
InChI 键 |
XVBPCSNPDLURHU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-({6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}amino)benzoate](/img/structure/B12014035.png)




![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12014052.png)
![4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B12014061.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12014068.png)
![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12014080.png)

![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014108.png)
![((5E)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12014121.png)
